methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λₘₐₐ = 290 nm (π→π* transition of the aromatic system)
Properties
Molecular Formula |
C10H9NO4S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C10H9NO4S/c1-15-10(12)8-6-7-4-2-3-5-9(7)16(13,14)11-8/h2-6,11H,1H3 |
InChI Key |
ABZLYBWZIARWPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Formation of Methyl Anthranilates
The synthesis begins with methyl anthranilates (2a–p ), derived from anthranilic acids (1 ) through esterification. Anthranilic acid (10.0 g) is refluxed in anhydrous methanol (30 mL) with concentrated sulfuric acid (10 mL) at 80°C for 20 hours. Excess methanol is removed under reduced pressure, and the residue is neutralized with Na₂CO₃ to pH 8. The resulting methyl anthranilates are obtained in 85–92% yield and used without further purification.
Sulfonylation with Methyl Chlorosulfonyl Acetate
Methyl anthranilates undergo sulfonylation with methyl chlorosulfonyl acetate in dichloromethane (20 mL) at −5 to 0°C for 10 hours. Triethylamine (1.54 mL, 0.011 mol) acts as a base, facilitating the formation of an intermediate anilide (3 ). After acidification to pH 4 with HCl, the organic layer is dried over CaCl₂, and the solvent is evaporated to yield 3 .
Heterocyclization with Sodium Methylate
The anilide (3 ) is subjected to heterocyclization using a sodium methylate solution in anhydrous methanol. The mixture is refluxed for 15 hours, after which cold water is added, and the product is acidified to pH 4. The target compound, methyl 1,1-dioxo-2H-1λ⁶,2-benzothiazine-3-carboxylate (4a–p ), precipitates as colorless crystals with yields of 75–88%.
Key Reaction Conditions:
-
Temperature : −5°C (sulfonylation), reflux (heterocyclization).
-
Reagents : Methyl chlorosulfonyl acetate, triethylamine, sodium methylate.
Alternative Route via Chlorosulfonyl Acetyl Chloride
Condensation with Anthranilic Acid Derivatives
A patent-described method involves reacting chlorosulfonyl acetyl chloride with ethyl anthranilate in dimethylformamide (DMF) at 50°C. Sodium ethoxide (21% solution) is added to the mixture, forming an orange precipitate. After 30 minutes, the reaction is quenched with 3M HCl at <5°C, yielding ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (75% yield).
Methylation and Cyclization
The intermediate undergoes methylation with methyl iodide in o-xylene under nitrogen atmosphere. Tris(hydroxymethyl)aminomethane (0.2423 g) is added to facilitate salt formation, and the mixture is refluxed for 10–12 hours. The final product is isolated by cooling to 0–5°C, yielding methyl 1,1-dioxo-2H-1λ⁶,2-benzothiazine-3-carboxylate as white crystals (60% yield).
Key Reaction Conditions:
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
The sulfonylation route () offers higher yields (75–88%) compared to the chlorosulfonyl acetyl chloride method (60–75%). The former benefits from milder conditions (e.g., lower temperatures during sulfonylation) and avoids hazardous reagents like methyl iodide. However, the patent method () provides a scalable approach suitable for industrial applications due to its use of cost-effective solvents (o-xylene) and straightforward isolation steps.
Analytical Validation
Both methods employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation. For example, 4h exhibits characteristic ¹H-NMR signals at δ 11.35 (4-OH), 7.95 (H-5), and 3.95 (OCH₃). X-ray diffraction studies of salt derivatives (e.g., 5a ) further validate the bicyclic structure.
Table 1: Comparison of Synthetic Methods
Challenges and Optimization Strategies
Side Reactions and Byproducts
The presence of multiple reactive centers in the benzothiazine core complicates regioselectivity. For instance, alkylation or halogenation often produces isomeric mixtures requiring chromatographic separation. To mitigate this, the sulfonylation route introduces substituents at the anthranilic acid stage, ensuring unambiguous regiochemistry.
Solvent and Base Selection
The use of methanol in heterocyclization () prevents transesterification, which is common with bulkier alcohols. In contrast, the patent method ( ) employs DMF for its high polarity, enhancing reaction rates but necessitating stringent temperature control to avoid decomposition.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes substitution at its reactive positions, particularly at the aromatic ring and ester group:
-
Electrophilic aromatic substitution occurs at the benzene ring under nitration or halogenation conditions. For example, chlorination with Cl₂/FeCl₃ yields mono- or di-substituted derivatives.
-
Nucleophilic acyl substitution at the ester group enables conversion to amides or acids. Reaction with amines (e.g., aniline) in DMF at 80°C produces carboxamide derivatives.
Key conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 65–72 |
| Amidation | RNH₂, DMF | 80°C | 85–90 |
Oxidation-Reduction Reactions
The dioxo group and ester functionality participate in redox processes:
-
Reduction with LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the dioxo group.
-
Oxidation of the methyl ester to a carboxylic acid is achieved using KMnO₄ in acidic media (H₂SO₄/H₂O).
Representative outcomes :
| Starting Material | Reagent | Product | Purity (%) |
|---|---|---|---|
| Methyl ester | LiAlH₄/THF | 3-(Hydroxymethyl)-benzothiazine dioxo | 92 |
| Methyl ester | KMnO₄/H⁺ | 3-Carboxy-benzothiazine dioxo | 88 |
Cycloaddition and Cyclization
The benzothiazine core facilitates ring-forming reactions:
-
Diels-Alder cycloaddition with dienophiles (e.g., maleic anhydride) forms fused bicyclic systems under thermal conditions (120°C, 12 hr).
-
Intramolecular cyclization via heating in toluene generates tricyclic derivatives.
Reaction parameters :
| Reaction | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Diels-Alder | 120°C, toluene | Fused 6/6/6 ring system | 78 |
| Intramolecular | Toluene, Δ, 24 hr | Tricyclic benzothiazinone | 81 |
Hydrolysis and Decarboxylation
The ester group is susceptible to hydrolysis, while the carboxylate can undergo decarboxylation:
-
Alkaline hydrolysis (NaOH/H₂O) converts the ester to a carboxylic acid .
-
Decarboxylation at 150–200°C eliminates CO₂, yielding 4-methyl-2,2-dioxo-1H-benzothiazine .
Kinetic data :
| Process | Conditions | Half-Life (hr) |
|---|---|---|
| Hydrolysis | pH 12, 25°C | 2.5 |
| Decarboxylation | 180°C, inert atmosphere | 1.2 |
Metal Complexation
The compound forms coordination complexes with transition metals:
-
Reaction with Cu(II) acetate in ethanol produces a blue tetrahedral complex.
-
Fe(III) chloride forms an octahedral complex, characterized by UV-Vis and ESR spectroscopy.
Complex properties :
| Metal Ion | Ligand Ratio | Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | 1:2 | Tetrahedral | 8.3 ± 0.2 |
| Fe³⁺ | 1:3 | Octahedral | 10.1 ± 0.3 |
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable C–C bond formation:
-
Suzuki coupling with aryl boronic acids introduces substituents at the 4-position.
-
Heck reaction with alkenes forms vinylated derivatives.
Catalytic system :
| Reaction | Catalyst | Base | Conversion (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | 89 |
| Heck | Pd(OAc)₂/PPh₃ | Et₃N | 82 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition releases SO₂ and CO₂ .
Derivatographic data :
| Temperature Range (°C) | Mass Loss (%) | Decomposition Products |
|---|---|---|
| 200–250 | 15 | CO₂ |
| 250–300 | 30 | SO₂, hydrocarbons |
Photochemical Reactivity
UV irradiation induces [4+2] cycloaddition with alkenes, forming photodimers. Quantum yield (Φ) for dimerization is 0.45 ± 0.05.
Scientific Research Applications
Recent studies have highlighted the biological activities of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate derivatives. These compounds exhibit notable anti-inflammatory , analgesic , and antitumor properties.
Anti-inflammatory and Analgesic Effects
Research indicates that methyl 1,1-dioxo derivatives demonstrate significant anti-inflammatory effects. In experimental models, such as carrageenan-induced edema in rats, these compounds showed efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam .
Case Study: Analgesic Activity
In a study evaluating the analgesic properties of various benzothiazine derivatives, this compound exhibited a dose-dependent reduction in pain response in animal models. The compound's effectiveness was attributed to its ability to inhibit inflammatory mediators .
Antitumor Activity
The potential anticancer properties of methyl 1,1-dioxo derivatives have also been investigated. In vitro studies using various cancer cell lines (e.g., HCT-116 for colon cancer and MCF-7 for breast cancer) demonstrated that these compounds could induce cytotoxicity at micromolar concentrations . The structure-activity relationship suggests that modifications to the benzothiazine core can enhance anticancer activity.
Table 2: Cytotoxicity of Methyl 1,1-Dioxo Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Methyl 1,1-dioxo derivative A | 10.5 | HCT-116 |
| Methyl 1,1-dioxo derivative B | 8.3 | MCF-7 |
| Methyl 1,1-dioxo derivative C | 12.0 | HepG2 |
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate the activity of certain enzymes and receptors, leading to its analgesic and anti-inflammatory effects. The compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Core Structural Variations
The benzothiazine scaffold is highly modifiable, with variations occurring in substituent positions, oxidation states, and functional groups. Below is a comparison of key analogs:
Key Structural Differences
- Substituent Position : The 4-hydroxy group (e.g., in piroxicam analogs) enhances hydrogen-bonding interactions, affecting solubility and receptor binding .
- Ester Group : Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Ethyl esters (e.g., meloxicam-related compound A) exhibit higher retention times in chromatographic analyses .
- Alkyl/Aryl Modifications : Allyl or methyl groups at the 2-position alter ring conformation and steric effects, impacting biological activity .
Anti-Inflammatory and Analgesic Properties
- Piroxicam Analogs : Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate derivatives exhibit COX-2 inhibition, comparable to piroxicam .
- Meloxicam-Related Compounds : Ethyl esters with 2-methyl groups (e.g., CAS 24683-26-9) are pharmacopeial impurities but retain partial activity .
Physicochemical and Crystallographic Insights
Hydrogen Bonding and Conformation
Bond Lengths and Reactivity
- The C1–S1 bond (1.746–1.757 Å) exhibits partial double-bond character, influencing electrophilic substitution patterns .
Biological Activity
Methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate is a compound belonging to the benzothiazine family, characterized by a fused benzene and thiazine ring structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate is with a molecular weight of approximately 309.33 g/mol. The structure features a dioxo group and a carboxylate moiety that are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. Methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of benzothiazine can inhibit bacterial growth by interfering with cell wall synthesis and protein function.
Anticancer Activity
The anticancer potential of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate has been explored through in vitro studies. These studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zia-ur-Rehman et al., 2006 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Arshad et al., 2012 | HeLa (Cervical Cancer) | 20 | Caspase activation |
Anti-inflammatory Activity
The anti-inflammatory effects of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate have been attributed to its ability to inhibit pro-inflammatory cytokines. Studies have shown that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.
The biological activity of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate is primarily due to its interaction with various biological targets:
- Enzyme Inhibition: Compounds in this class often inhibit enzymes involved in inflammatory pathways.
- Receptor Binding: The binding affinity to specific receptors modulates cellular responses related to proliferation and apoptosis.
Case Studies
A series of case studies have illustrated the effectiveness of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate:
-
Case Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Properties
- Objective: To assess the cytotoxic effects on various cancer cell lines.
- Findings: The results indicated a dose-dependent response with notable cell death in MCF-7 cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 1,1-dioxo-2H-1λ⁶,2-benzothiazine-3-carboxylate, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol : The compound is typically synthesized via alkylation or condensation reactions. For example, slow evaporation of ethyl acetate solutions is used for recrystallization to obtain high-purity single crystals suitable for X-ray diffraction .
- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates, followed by repeated recrystallization. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Q. How is the molecular structure confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-97 achieves R-factors < 0.05 .
- Validation : Compare experimental bond lengths (e.g., S1–O2 = 1.443 Å) and angles (e.g., C6–S1–N1 = 109.5°) with density functional theory (DFT) calculations. Intramolecular hydrogen bonds (O–H⋯O, ~2.6 Å) further validate geometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identify sulfone groups (asymmetric SO₂ stretching at ~1300 cm⁻¹, symmetric at ~1150 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons as multiplets (δ 7.2–8.1 ppm) and methoxy singlet (δ 3.9 ppm). ¹³C NMR confirms the carboxylate carbon at ~165 ppm .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data (e.g., multiple independent molecules in asymmetric units)?
Methodological Answer:
- Data Handling : When asymmetric units contain multiple molecules (e.g., two in ), use SHELXL’s TWIN/BASF commands to refine occupancy and thermal displacement parameters. Check for pseudosymmetry using PLATON’s ADDSYM .
- Validation : Calculate root-mean-square deviations (RMSD) between independent molecules (e.g., 0.199 Å vs. 0.212 Å in ) to assess conformational flexibility.
Q. What strategies stabilize the crystal packing of benzothiazine derivatives?
Methodological Answer:
- Intermolecular Interactions : Analyze hydrogen bonds (C–H⋯O, O–H⋯O) and π–π stacking (centroid distances ~3.8 Å) using Mercury software. For example, intermolecular C–H⋯O bonds (2.4–2.6 Å) form 3D networks .
- Thermodynamic Stability : Perform Hirshfeld surface analysis to quantify interaction contributions (e.g., O⋯H contacts >50% in ).
Q. How to design derivatives for biological activity (e.g., anti-inflammatory precursors)?
Methodological Answer:
- Structural Modification : Introduce substituents at the 2- and 4-positions (e.g., 2-phenylethyl or methoxycarbonyl groups) to enhance solubility or binding affinity. Condensation with aminothiazoles yields NSAID precursors like Meloxicam .
- Validation : Test derivatives via in vitro COX-2 inhibition assays (IC₅₀ < 50 nM) and validate crystallographic binding modes using molecular docking (AutoDock Vina) .
Q. How to address discrepancies in hydrogen-bond geometry across studies?
Methodological Answer:
- Systematic Analysis : Use SHELXH instruction files to refine hydrogen atom positions anisotropically. Compare geometry (e.g., D–H⋯A angles >150°) across datasets .
- Statistical Tools : Apply R-matrix analysis in WinGX to detect outliers. For example, O–H⋯O bonds deviating >0.1 Å from literature values may indicate disordered solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
